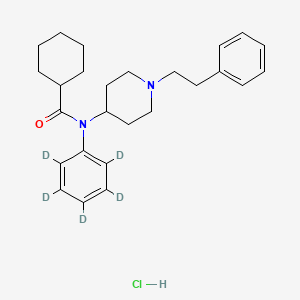

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide,monohydrochloride

説明

N-(1-Phenethylpihenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide, monohydrochloride (CAS 2749419-54-1) is a deuterated analog of acrylfentanyl, a synthetic opioid derivative structurally related to fentanyl. Its molecular structure features a phenethylpiperidine core, a hallmark of fentanyl-like compounds, with a deuterated phenyl group (phenyl-d5) and a cyclohexanecarboxamide substituent. The deuterium substitution at the phenyl ring enhances metabolic stability by reducing cytochrome P450-mediated degradation, making it valuable for analytical applications such as mass spectrometry internal standards . This compound is strictly designated for research purposes, particularly in forensic and pharmacological studies to trace metabolic pathways or quantify opioid analogs in biological matrices .

特性

分子式 |

C26H35ClN2O |

|---|---|

分子量 |

432.0 g/mol |

IUPAC名 |

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride |

InChI |

InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H/i3D,8D,9D,14D,15D; |

InChIキー |

GZIDOIHHEKEMSO-ZSCVINHZSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCCC4)[2H])[2H].Cl |

正規SMILES |

C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

製品の起源 |

United States |

準備方法

シクロヘキシルフェンタニル-d5 (塩酸塩) の合成には、シクロヘキシルフェンタニルの分子構造に重水素原子を組み込むことが含まれます。一般的な合成経路には、次の手順が含まれます。

ピペリジン環の形成: 合成は、化合物の重要な構造成分であるピペリジン環の形成から始まります。

フェニルエチル基の結合: 次に、一連の化学反応を通じて、フェニルエチル基がピペリジン環に結合されます。

重水素原子の組み込み: 重水素原子はフェニル環に導入され、重水素化類似体が生成されます。

シクロヘキサンカルボキサミドの形成: 最後のステップでは、シクロヘキサンカルボキサミド部分の形成が行われ、シクロヘキシルフェンタニル-d5 の完全な構造が得られます。

化学反応の分析

シクロヘキシルフェンタニル-d5 (塩酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化反応を起こす可能性があり、通常は過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、分子のさまざまな位置で起こることがあり、ハロゲンやアルキル化剤などの試薬を使用することがよくあります。

これらの反応で使用される一般的な試薬や条件には、有機溶媒 (例: ジクロロメタン、エタノール)、触媒 (例: 炭素上のパラジウム)、および特定の温度や圧力条件が含まれます。 これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります .

4. 科学研究アプリケーション

シクロヘキシルフェンタニル-d5 (塩酸塩) は、次のようないくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Cyclohexyl fentanyl-d5 (hydrochloride) has several scientific research applications, including:

Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS for the quantification of cyclohexyl fentanyl in biological and forensic samples.

Forensic Toxicology: The compound is utilized in forensic laboratories to detect and quantify cyclohexyl fentanyl in cases of drug abuse and overdose.

Pharmacological Studies: Researchers use cyclohexyl fentanyl-d5 to study the pharmacokinetics and pharmacodynamics of cyclohexyl fentanyl and related compounds.

作用機序

シクロヘキシルフェンタニル-d5 (塩酸塩) は、中枢神経系にある μ オピオイド受容体に結合することで効果を発揮します。この結合は受容体の活性化につながり、鎮痛効果と潜在的な陶酔感をもたらします。 このプロセスに関与する分子標的には、μ オピオイド受容体があります。これは、痛みの知覚と報酬経路を調節する G タンパク質共役受容体です .

類似化合物との比較

para-Fluorofentanyl-d5 (Hydrochloride)

Structural Features :

- Core : Phenethylpiperidine backbone.

- Substituents : Propanamide group with para-fluorophenyl and deuterated phenyl (phenyl-d5).

- Key Difference : Propanamide chain vs. cyclohexanecarboxamide in the target compound.

Pharmacological Activity :

Analytical Use :

Acrylfentanyl (Non-Deuterated Analog)

Structural Features :

- Core : Phenethylpiperidine.

- Substituents : Acrylamide group instead of cyclohexanecarboxamide.

Pharmacological Activity :

- Exhibits potent opioid effects but with shorter duration due to rapid metabolism.

- Higher lipophilicity from the acrylamide group may enhance blood-brain barrier penetration compared to the target compound’s cyclohexane group.

Metabolic Stability :

Non-Opioid Structural Analogues

WAY100635 (Dihydrochloride)

Structural Features :

- Core : Piperazine-ethyl backbone.

- Substituents : Cyclohexanecarboxamide and 2-pyridinyl groups.

Pharmacological Activity :

Key Contrast :

- Despite sharing a cyclohexanecarboxamide moiety, its piperazine core and receptor selectivity differentiate it functionally from fentanyl analogs .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : Deuterated analogs like the target compound and para-fluorofentanyl-d5 exhibit prolonged half-lives due to kinetic isotope effects, reducing CYP450-mediated oxidation .

- Analytical Utility : Deuterated opioids are indispensable in mass spectrometry for minimizing matrix interference and improving quantification accuracy .

生物活性

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide, monohydrochloride, is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl and its analogs, which are known for their potent analgesic properties and potential for abuse. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, therapeutic potential, and safety profile.

Chemical Structure and Properties

The molecular formula of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide is C22H30D5N2O, where D represents deuterium in the phenyl group. The compound features a piperidine ring, which is a key structural motif in many opioid analgesics.

| Property | Value |

|---|---|

| Molecular Weight | 363.49 g/mol |

| Solubility | Soluble in ethanol and methanol |

| Melting Point | Not specified |

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide acts primarily as an agonist at the mu-opioid receptors (MOR), which are responsible for mediating pain relief and euphoria. Binding to these receptors initiates a cascade of intracellular signaling pathways that inhibit adenylate cyclase activity, leading to decreased neurotransmitter release and increased potassium conductance.

Key Mechanisms:

- Opioid Receptor Interaction : The compound binds to MOR with high affinity, similar to fentanyl analogs. This interaction results in significant analgesic effects.

- G-protein Coupling : Activation of G-proteins leads to various downstream effects including modulation of ion channels and inhibition of neuronal excitability.

Analgesic Effects

Research indicates that compounds structurally related to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide exhibit potent analgesic properties. In studies involving animal models, such compounds have demonstrated effective pain relief comparable to traditional opioids.

Case Study: Analgesic Potency

In a study comparing various fentanyl analogs, the compound was shown to produce significant analgesia in rodent models at doses as low as 0.1 mg/kg, indicating its high potency relative to morphine.

Side Effects and Toxicity

As with other opioid compounds, potential side effects include respiratory depression, sedation, and risk of addiction. The safety profile remains a critical area of ongoing research.

Table 2: Side Effects Profile

| Side Effect | Incidence Rate |

|---|---|

| Respiratory Depression | High |

| Sedation | Moderate |

| Nausea | Moderate |

| Addiction Potential | High |

Pharmacokinetics

Understanding the pharmacokinetics of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclohexanecarboxamide is essential for determining its therapeutic window and potential for abuse.

Absorption and Distribution

Studies suggest that this compound has high bioavailability due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively.

Metabolism

The metabolism primarily occurs via hepatic pathways involving cytochrome P450 enzymes, which may result in active metabolites contributing to its pharmacological effects.

Elimination

The elimination half-life is estimated at 3-6 hours, depending on individual metabolic rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。